(5-Bromo-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid
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Overview
Description
(5-Bromo-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a bromine atom, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Boronic Acid Formation: The boronic acid group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic ester is reacted with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: The corresponding hydrogenated compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: It can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (5-Bromo-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of the target, depending on the context .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid pinacol ester: A similar compound with a pinacol ester group instead of the boronic acid group.
This compound methyl ester: A methyl ester derivative of the boronic acid.
Uniqueness
This compound is unique due to its combination of a bromine atom, a pyrazole ring, and a pyridine ring, which provides a versatile scaffold for further functionalization and applications in various fields of research and industry .
Properties
Molecular Formula |
C8H7BBrN3O2 |
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Molecular Weight |
267.88 g/mol |
IUPAC Name |
(5-bromo-6-pyrazol-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H7BBrN3O2/c10-7-4-6(9(14)15)5-11-8(7)13-3-1-2-12-13/h1-5,14-15H |
InChI Key |
VEQGZKNZQNKFHI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2C=CC=N2)Br)(O)O |
Origin of Product |
United States |
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